

2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1390721

[Get Quote](#)

An In-depth Technical Guide to **2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid**: Properties, Applications, and Protocols for Modern Drug Discovery

Executive Summary: **2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid** is a highly functionalized arylboronic acid that serves as a critical building block in contemporary organic synthesis and medicinal chemistry. Its strategic combination of a reactive boronic acid moiety, an electron-withdrawing trifluoromethyl group, and a versatile methoxycarbonyl handle makes it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its strategic importance in the design of novel therapeutics. The molecular weight of this compound is 247.96 g/mol .[\[1\]](#)

Introduction: A Trifunctional Reagent for Advanced Synthesis

In the landscape of pharmaceutical development, the ability to rapidly and efficiently synthesize novel molecular entities is paramount. Arylboronic acids are cornerstone reagents in this endeavor, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. **2-**

(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid (CAS Number: 1072951-42-8)

has emerged as a particularly powerful intermediate for several key reasons:

- The Boronic Acid Group: This functional group is the linchpin for Suzuki-Miyaura coupling, one of the most robust and widely used methods for forming carbon-carbon bonds in organic chemistry.^{[2][3]} Its stability, low toxicity, and commercial availability have made it a mainstay in both academic and industrial laboratories.
- The Trifluoromethyl Group (-CF₃): The inclusion of a -CF₃ group is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[4][5]} Its strong electron-withdrawing nature also influences the reactivity of the phenyl ring.
- The Methoxycarbonyl Group (-COOCH₃): This ester group provides a synthetic handle for further molecular elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other functional groups, enabling the exploration of a wider chemical space.

This guide is designed for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols to effectively leverage this versatile compound.

Physicochemical and Computational Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of **2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid** are summarized below.

Property	Value	Source
Molecular Weight	247.96 g/mol	[1]
Molecular Formula	C ₉ H ₈ BF ₃ O ₄	[1] [6]
CAS Number	1072951-42-8	[1] [6] [7]
Canonical SMILES	COC(=O)C1=C(C=C(C=C1)C(F)(F)F)B(O)O	[1]
Purity (Typical)	≥97%	[1]
Topological Polar Surface Area	66.76 Å ²	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bonds	2	[1]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a biaryl linkage, a common motif in many marketed drugs.

Mechanistic Causality and Component Selection

The success of a Suzuki-Miyaura coupling hinges on the careful selection of a catalyst, base, and solvent system, each playing a critical role in the catalytic cycle.

- Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The palladium catalyst is the engine of the reaction. It undergoes oxidative addition with the aryl halide partner, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the active catalyst. The choice of ligands on the palladium center (e.g., triphenylphosphine) is crucial for stabilizing the catalyst and promoting the reaction.
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step with the palladium complex. The choice of base can significantly

impact reaction rate and yield, with stronger bases often required for less reactive coupling partners.

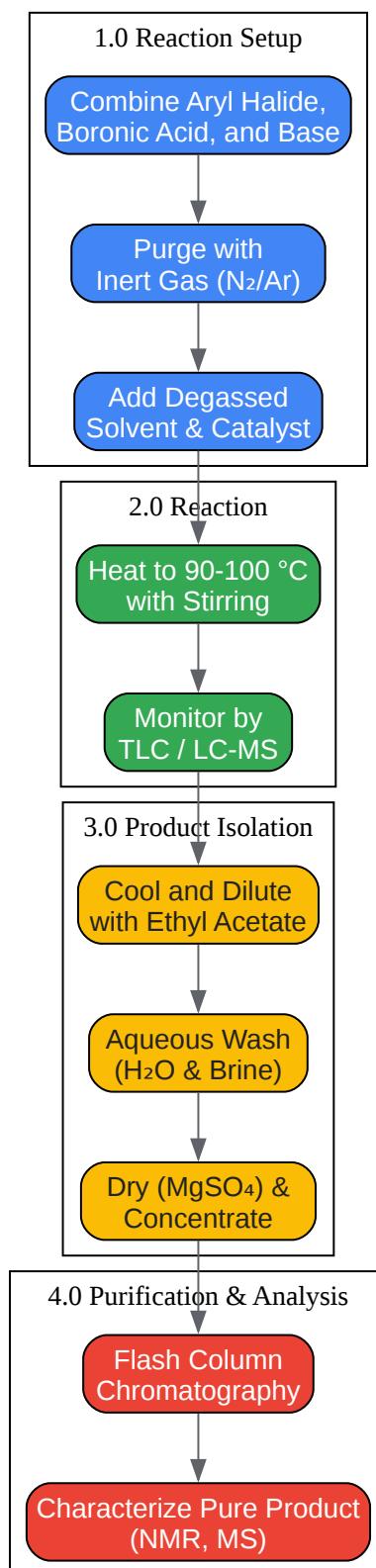
- Solvent System (e.g., Dioxane/H₂O, Toluene, DMF): The solvent must solubilize the reactants and facilitate the interaction of both organic and inorganic components (the base). A mixture of an organic solvent with water is common, as water helps dissolve the base and facilitates the formation of the active boronate species.

Standard Experimental Protocol

This protocol provides a self-validating workflow for a typical Suzuki-Miyaura coupling reaction. Each step is designed to ensure optimal conditions and reproducible results.

Objective: To couple **2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid** with a generic aryl bromide (Ar-Br).

Materials:


- **2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid** (1.2 equivalents)
- Aryl Bromide (Ar-Br) (1.0 equivalent)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
- Potassium Carbonate (K₂CO₃) (2.5 equivalents)
- 1,4-Dioxane
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

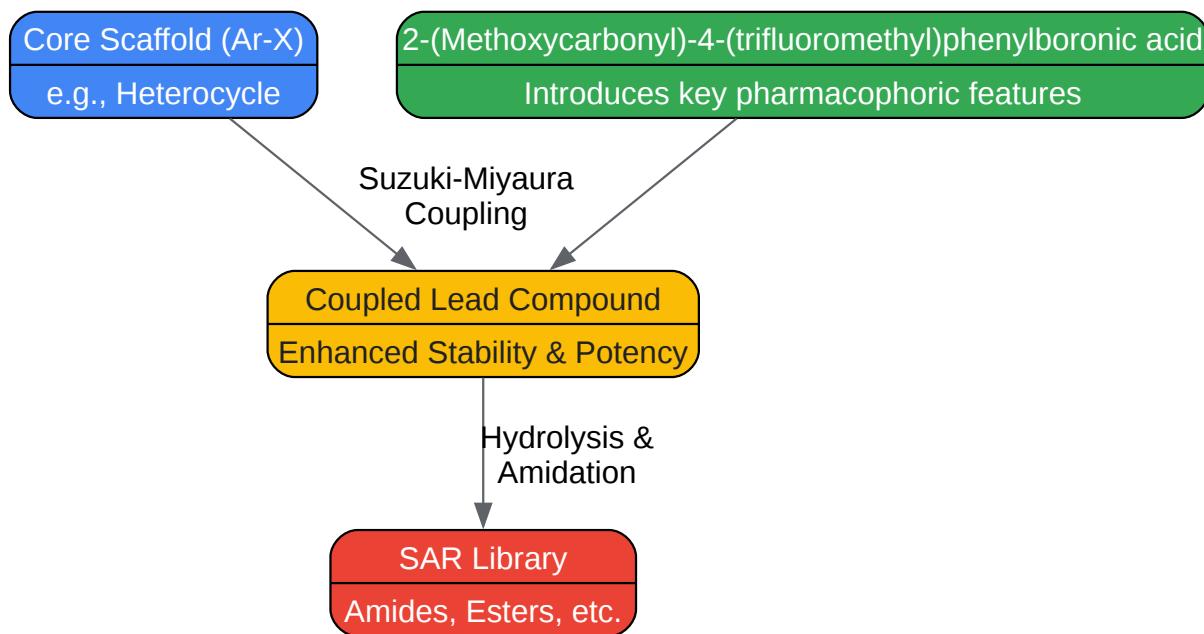
- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), **2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid** (1.2 eq), and potassium carbonate (2.5 eq).
 - Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide partner. A flame-dried flask under an inert atmosphere prevents moisture from deactivating the catalyst.
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
 - Rationale: The Pd(0) catalyst is sensitive to oxidation by air, which can render it inactive. An inert atmosphere is critical for maintaining catalytic activity.
- Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the aryl bromide.
 - Rationale: This solvent mixture effectively dissolves the organic reactants while also solubilizing the inorganic base to promote the reaction.
- Catalyst Addition: Add the $\text{Pd}(\text{PPh}_3)_4$ catalyst (0.03 eq) to the flask.
- Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2x) and then with brine (1x).
 - Rationale: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and remove residual water from the organic layer.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
 - Rationale: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.


Quality Control, Storage, and Handling

Purity Assessment: The purity of **2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid** is typically assessed by titration or HPLC and confirmed by ^1H NMR and ^{19}F NMR spectroscopy. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially upon dehydration. This is often observed in analytical data but does not typically impede reactivity in cross-coupling reactions where water is present.

Storage and Handling: This compound should be stored in a cool, dry, and well-ventilated place with the container tightly closed.^[2] While not classified as a hazardous material for transport, standard laboratory personal protective equipment (gloves, safety glasses) should be worn during handling.

Strategic Application in Drug Design

The true power of this reagent lies in its ability to introduce a highly functionalized phenyl ring into a target molecule, enabling systematic exploration of structure-activity relationships (SAR).

[Click to download full resolution via product page](#)

Caption: Use of the boronic acid to build a lead compound and SAR library.

By coupling this boronic acid with a heterocyclic core, a medicinal chemist can install a phenyl ring bearing two key modulators:

- $-\text{CF}_3$ Group: Probes interactions in hydrophobic pockets and improves metabolic stability.
- $-\text{COOCH}_3$ Group: Acts as a diversification point. After coupling, the ester can be hydrolyzed to a carboxylic acid, which is then readily converted into a library of amides to probe for new hydrogen bond interactions with the target protein. This systematic approach is a powerful strategy for lead optimization.

Conclusion

2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its unique combination of functional groups allows for efficient synthesis of complex molecules and provides multiple avenues for subsequent chemical diversification. By understanding its properties and employing robust, validated protocols like the one described herein, researchers can effectively harness its potential to develop the next generation of innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. innospk.com [innospk.com]
- 3. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]

- 7. 4-hydroxy-2-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390721#2-methoxycarbonyl-4-trifluoromethyl-phenylboronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com